Aniline beta-D-Glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-anilino-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6/c14-7-8(15)10(12(17)18)19-11(9(7)16)13-6-4-2-1-3-5-6/h1-5,7-11,13-16H,(H,17,18)/t7-,8-,9+,10-,11+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTXZDAXCOTKFR-QUARPLMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435012 |

Source

|

| Record name | N-Phenyl-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92117-30-1 |

Source

|

| Record name | N-Phenyl-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Aniline β-D-Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline β-D-Glucuronide is the product of a significant metabolic transformation of aniline, a widely used industrial chemical and a structural motif in many pharmaceuticals.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering valuable insights for professionals in drug development and toxicology. The formation of this N-glucuronide represents a key pathway in the detoxification and elimination of aniline from the body.[1][3] Glucuronidation, a major Phase II biotransformation reaction, increases the water solubility of xenobiotics, facilitating their excretion.[3] This process is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A4 being a key enzyme in the N-glucuronidation of many amines.[1][4][5] Understanding the chemical nature of Aniline β-D-Glucuronide is crucial for assessing the metabolic fate and potential toxicity of aniline and related compounds.[6][7]

Physicochemical Properties

| Property | Value/Description | Reference(s) |

| Chemical Name | (2S,3S,4S,5R,6R)-6-anilino-3,4,5-trihydroxyoxane-2-carboxylic acid | [3] |

| Synonyms | 1-Deoxy-1-(phenylamino)-β-D-glucopyranuronic Acid, Aniline N-glucuronide | [1][3] |

| CAS Number | 92117-30-1 | [1][8] |

| Molecular Formula | C₁₂H₁₅NO₆ | [3] |

| Molecular Weight | 269.25 g/mol | [3] |

| Appearance | Not specified in sources | |

| Melting Point | Data not available | [1][9][10] |

| Solubility | Likely water-soluble due to the presence of hydroxyl and carboxylic acid groups. Soluble in polar organic solvents like methanol and DMSO. | [3] |

| pKa | Data not available |

Spectral Data

Detailed spectral analyses are fundamental for the unequivocal identification and structural elucidation of Aniline β-D-Glucuronide.

Mass Spectrometry (MS): Mass spectral analysis of the trimethylsilyl (TMS) derivatives of aniline glucuronide has been reported. The fragmentation patterns of N-glucuronides show characteristic differences from O-glucuronides, which can be diagnostic.[13] High-resolution mass spectrometry is essential for confirming the elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum of Aniline β-D-Glucuronide would be expected to show broad absorption bands in the 3200-3500 cm⁻¹ region, corresponding to O-H and N-H stretching vibrations. Carbonyl (C=O) stretching of the carboxylic acid would be observed around 1700-1750 cm⁻¹. The aromatic C-H and C=C stretching vibrations would appear in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.[14][15]

Chemical Reactivity and Stability

The stability of the N-glycosidic bond in Aniline β-D-Glucuronide is a critical factor in its biological activity and analytical determination. N-glucuronides, particularly those of aromatic amines, are known to be susceptible to hydrolysis, especially under acidic conditions.[16][17] This acid lability is a key consideration in the context of bladder cancer, where the acidic environment of urine can lead to the release of the parent carcinogenic amine.[17]

The rate of hydrolysis is influenced by pH, temperature, and the electronic properties of the aglycone. Electron-withdrawing groups on the aromatic ring generally decrease the stability of the N-glucuronide bond. While specific kinetic data for the hydrolysis of Aniline β-D-Glucuronide is not extensively documented, studies on other N-aryl glucuronides provide valuable insights into its likely behavior.

Synthesis of Aniline β-D-Glucuronide

The synthesis of Aniline β-D-Glucuronide can be approached through both enzymatic and chemical methods.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and often milder alternative to chemical methods. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the activated donor, UDP-glucuronic acid (UDPGA), to the amine group of aniline. UGT1A4 is a key human enzyme involved in the N-glucuronidation of a variety of amines.[1][4][5] For preparative purposes, recombinant UGTs or liver microsomes can be utilized.

Caption: Enzymatic synthesis of Aniline β-D-Glucuronide.

Chemical Synthesis

Chemical synthesis provides a more scalable route to Aniline β-D-Glucuronide, though it often requires multiple protection and deprotection steps. A common strategy for the formation of N-glycosidic bonds is a modification of the Koenigs-Knorr reaction.[18][19][20] This involves the reaction of a protected glucuronyl halide with the amine.

This protocol is a representative example based on established methodologies for N-glycoside synthesis and should be optimized for specific laboratory conditions.

-

Protection of Glucuronic Acid: Start with D-glucuronic acid. The hydroxyl groups are typically protected as acetyl esters, and the carboxylic acid as a methyl ester. This can be achieved by treating the glucuronic acid with acetic anhydride in the presence of a catalyst, followed by esterification.

-

Formation of the Glycosyl Halide: The anomeric hydroxyl group of the protected glucuronic acid is then converted to a more reactive leaving group, typically a bromide. This is often accomplished using a reagent like hydrogen bromide in acetic acid.

-

Glycosylation Reaction: The protected glucuronyl bromide is then reacted with aniline in the presence of a promoter, such as silver carbonate or mercury(II) cyanide, in an aprotic solvent like dichloromethane or acetonitrile. The reaction is typically carried out at room temperature.

-

Deprotection: The protecting groups (acetyl and methyl esters) are removed to yield the final product. The acetyl groups can be removed by base-catalyzed hydrolysis (e.g., with sodium methoxide in methanol), and the methyl ester of the carboxylic acid can be hydrolyzed under mild basic conditions.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel or reversed-phase HPLC.

Caption: Workflow for the chemical synthesis of Aniline β-D-Glucuronide.

Applications in Research

Substrate for β-Glucuronidase

Aniline β-D-Glucuronide can serve as a substrate for the enzyme β-glucuronidase. This enzyme catalyzes the hydrolysis of the β-D-glucuronic acid moiety from various compounds.[21] The activity of β-glucuronidase is relevant in several biological contexts, including drug metabolism and the enterohepatic circulation of xenobiotics.[16] In drug testing, β-glucuronidase is often used to cleave glucuronide conjugates to facilitate the detection of the parent drug.[22]

Experimental Protocol: β-Glucuronidase Activity Assay

While Aniline β-D-Glucuronide itself is not a chromogenic or fluorogenic substrate, its hydrolysis can be monitored by quantifying the released aniline using methods like HPLC. A more common approach for a simple, high-throughput assay is to use a substrate that produces a colored or fluorescent product upon cleavage. The following protocol uses p-nitrophenyl-β-D-glucuronide (PNPG) as a representative chromogenic substrate.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Acetate Buffer, pH 4.5.

-

Substrate Solution: 10 mM p-nitrophenyl-β-D-glucuronide in Assay Buffer.

-

Enzyme Solution: A solution of β-glucuronidase (from E. coli or bovine liver) of appropriate concentration in Assay Buffer.

-

Stop Solution: 0.2 M Sodium Carbonate.

-

-

Assay Procedure:

-

Pipette 50 µL of the enzyme solution into the wells of a 96-well microplate.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the pre-warmed Substrate Solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding 100 µL of the Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Prepare a standard curve using known concentrations of p-nitrophenol.

-

Calculate the amount of p-nitrophenol produced in each well from the standard curve.

-

Determine the enzyme activity, typically expressed in units (µmol of product formed per minute).

-

Caption: Workflow for a typical β-glucuronidase activity assay.

Analytical Methods

The analysis of Aniline β-D-Glucuronide in biological matrices typically involves chromatographic separation followed by detection. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the most common method.[22][23] Reversed-phase columns (e.g., C18) are often used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. The hydrophilic nature of the glucuronide can make retention on reversed-phase columns challenging, requiring optimization of the mobile phase conditions.[20] LC-MS/MS provides high sensitivity and selectivity, allowing for the direct quantification of the glucuronide in complex biological samples.[23][24]

Toxicology and Biological Significance

The formation of Aniline β-D-Glucuronide is a primary detoxification pathway for aniline.[3] However, the stability of the N-glucuronide bond is a critical factor in the overall toxicological profile. The potential for hydrolysis of the glucuronide in the acidic environment of the urinary bladder to release the parent aniline is a concern, as aniline is a known carcinogen.[6][7][14][25] While the glucuronide itself is generally considered less toxic than the parent amine, its role as a stable transport form that can be reactivated at a distant site highlights the complexity of drug metabolism and toxicology.[6] Studies on the direct cytotoxicity of Aniline β-D-Glucuronide are limited, with most research focusing on the toxicity of aniline and its oxidative metabolites.[4][6][26]

Conclusion

Aniline β-D-Glucuronide is a key metabolite in the biotransformation of aniline. Its chemical properties, particularly its polarity and the lability of the N-glycosidic bond, are central to its biological fate and analytical determination. A thorough understanding of its synthesis, reactivity, and interaction with enzymes like β-glucuronidase is essential for researchers in drug metabolism, toxicology, and analytical chemistry. Further research to fully characterize its physicochemical properties and to elucidate its specific toxicological profile will provide a more complete understanding of the role of N-glucuronidation in the disposition of aromatic amines.

References

- Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957–981.

- Rice, G. M., & Kissinger, P. T. (1982). Determination of halogenated anilines and related compounds by HPLC with electrochemical and UV detection.

- Sternson, L. A., & DeWitte, W. J. (1977). High-pressure liquid chromatographic analysis of aniline and its metabolites.

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

-

Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

- Weygand, F., & Ziemann, H. (1962). SOME FACTORS AFFECTING THE KÖNIGS–KNORR SYNTHESIS OF GLYCOSIDES. Canadian Journal of Chemistry, 40(9), 1679–1684.

-

The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

-

Koenigs knorr reaction and mechanism | PPTX - Slideshare. (n.d.). Retrieved February 12, 2026, from [Link]

-

Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

-

Amide N-glucuronidation of MaxiPost catalyzed by UDP-glucuronosyltransferase 2B7 in humans - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

-

Glucuronidation of benzidine and its metabolites by cDNA-expressed human UDP-glucuronosyltransferases and pH stability of glucuronides - Oxford Academic. (n.d.). Retrieved February 12, 2026, from [Link]

-

(PDF) Glucuronidation of benzidine and its metabolites by cDNA-expressed human UDP-glucuronosyltransferases and pH stability of glucuronides - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

-

FTIR spectra of aniline tetramer. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

-

β-Glucuronidase - Wikipedia. (2023, December 29). Retrieved February 12, 2026, from [Link]

-

Studies on Koenigs-Knorr Glycosidations. - SciSpace. (n.d.). Retrieved February 12, 2026, from [Link]

-

Continuous Spectrophotometric Assay for β-Glucuronidase. (n.d.). Retrieved February 12, 2026, from [Link]

-

Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - RSC Publishing. (n.d.). Retrieved February 12, 2026, from [Link]

-

Modified method for determination of serum beta-glucuronidase: A comparative study using P-nitrophenyl glucuronide and phenolphthalein glucuronide as substrate in gastrointestinal tract carcinomas - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

-

Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

-

Continuous spectrophotometric assay for beta-glucuronidase - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

-

Effect of the aniline fragment in Pt(II) and Pt(IV) complexes as anti-proliferative agents. Standard. (n.d.). Retrieved February 12, 2026, from [Link]

-

Get to know a gene: UGT1A4 - GeneSight. (2017, July 14). Retrieved February 12, 2026, from [Link]

-

Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

-

A pharmacogenetics study of the human glucuronosyltransferase UGT1A4 - PMC - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

-

Application of 1D and 2D H-NMR in the Structural Elucidation of a N-Glucuronidated Metabolite and Oxidized Metabolites Generate - Ingenta Connect. (n.d.). Retrieved February 12, 2026, from [Link]

-

CAS No : 92117-30-1 | Product Name : Aniline β-D-Glucuronide | Pharmaffiliates. (n.d.). Retrieved February 12, 2026, from [Link]

-

The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits. (2025, April 2). Retrieved February 12, 2026, from [Link]

-

¹³C-NMR spectra (D2O) of aniline-2,3,4,5,6-d5 (2) and... - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

-

Glucuronidation enzymes, genes and psychiatry - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

-

1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H - The Royal Society of Chemistry. (n.d.). Retrieved February 12, 2026, from [Link]

-

1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (NP0020587) - NP-MRD. (n.d.). Retrieved February 12, 2026, from [Link]

-

Aniline | C6H5NH2 | CID 6115 - PubChem - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

-

Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

-

a: FTIR Spectra of Aniline | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

-

Mass Spectra of Aniline Glucuronides - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved February 12, 2026, from [Link]

-

To D2O or not to D2O? - Nanalysis. (2017, November 30). Retrieved February 12, 2026, from [Link]

-

Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (n.d.). Retrieved February 12, 2026, from [Link]

-

Does D2O normally have a large residual solvent peak for NMR? : r/chemistry - Reddit. (n.d.). Retrieved February 12, 2026, from [Link]

-

FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

-

FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

- 1. Aniline -D-Glucuronide | 92117-30-1 [chemicalbook.com]

- 2. The kinetics of the hydrolysis of 2-naphthyl β-D-glucuronide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Aniline beta-D-Glucuronide (92117-30-1) for sale [vulcanchem.com]

- 4. Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. echemi.com [echemi.com]

- 10. Aniline -D-Glucuronide CAS#: 92117-30-1 [chemicalbook.com]

- 11. To D2O or not to D2O? — Nanalysis [nanalysis.com]

- 12. reddit.com [reddit.com]

- 13. Mass spectra of aniline glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Multiple kinetic forms of beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 使用UHPLC/MS(TOF)检测不同酶水解条件处理的尿液中药物和代谢物 [sigmaaldrich.com]

- 21. β-Glucuronidase - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. scispace.com [scispace.com]

- 24. n-glucuronide conjugated metabolites: Topics by Science.gov [science.gov]

- 25. researchgate.net [researchgate.net]

- 26. Making sure you're not a bot! [dugi-doc.udg.edu]

Aniline beta-D-Glucuronide CAS number

An in-depth technical guide on Aniline beta-D-Glucuronide for researchers, scientists, and drug development professionals.

Executive Summary

Aniline, a foundational chemical in numerous industrial processes, undergoes extensive metabolic transformation within biological systems. A primary route of its detoxification and elimination is through Phase II conjugation, leading to the formation of Aniline β-D-Glucuronide. This guide provides a comprehensive technical overview of this critical metabolite, identified by the CAS Number 92117-30-1 . We will explore its physicochemical properties, the enzymatic pathways governing its formation, its toxicological relevance, and the analytical methodologies essential for its synthesis, characterization, and quantification. This document serves as a key resource for professionals in toxicology, drug metabolism, and safety pharmacology, offering insights into the causality behind experimental choices and self-validating protocols for its study.

Core Identification and Physicochemical Properties

Aniline β-D-Glucuronide is the product of a conjugation reaction between aniline and D-glucuronic acid. This process, known as glucuronidation, dramatically increases the water solubility of the parent aniline, facilitating its excretion from the body, primarily via urine.[1][2] The formation of N-glucuronides is a recognized metabolic pathway for primary, secondary, and tertiary amines.[3]

Key Identifiers and Properties

A summary of the fundamental properties of Aniline β-D-Glucuronide is presented below.

| Property | Value | Source(s) |

| Chemical Name | 1-Deoxy-1-(phenylamino)-β-D-glucopyranuronic Acid | [4][5] |

| Synonyms | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(phenylamino)tetrahydro-2H-pyran-2-carboxylic acid | [4] |

| CAS Number | 92117-30-1 | [4][5] |

| Molecular Formula | C₁₂H₁₅NO₆ | [4][5] |

| Molecular Weight | 269.25 g/mol | [4][5] |

| Sodium Salt CAS No. | 116866-42-3 | [6] |

| Sodium Salt Formula | C₁₂H₁₄NO₆Na | [6] |

| Sodium Salt Mol. Wt. | 291.23 g/mol | [6] |

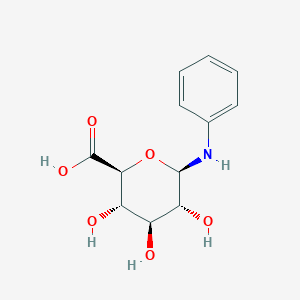

Chemical Structure

The structure of Aniline β-D-Glucuronide features a glucuronic acid moiety linked to the nitrogen atom of the aniline molecule.

Caption: Chemical structure of Aniline β-D-Glucuronide.

Metabolic Formation and Toxicological Significance

The biotransformation of aniline is a critical process that dictates its systemic toxicity. Glucuronidation represents a major detoxification pathway.

Enzymatic Pathway: Glucuronidation

Aniline is metabolized in the liver by UDP-glucuronosyltransferase (UGT) enzymes.[7] This Phase II reaction involves the transfer of a glucuronic acid moiety from the high-energy cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the aniline molecule.[1] This conjugation occurs at the nitrogen atom, forming an N-glucuronide.[3] The UGT superfamily has multiple isoforms, and specific isozymes, such as those in the UGT1 and UGT2 families, are responsible for conjugating amines.[3]

Caption: Metabolic pathway of aniline glucuronidation.

Toxicological Context

The primary toxicity of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport and potentially leading to headaches, coma, and death at high concentrations.[8][9] Chronic exposure in rats has been linked to tumors in the spleen.[10]

Glucuronidation is generally a detoxification step, converting aniline into a more readily excretable, less toxic form.[7] However, the stability of N-glucuronides can be pH-dependent. Some N-glucuronides have been linked to bladder cancer because their hydrolysis under the acidic conditions of the bladder can release the toxic parent arylamine locally at high concentrations.[11] Therefore, while hepatic glucuronidation is protective, the fate of the resulting conjugate in distal tissues like the bladder is a critical consideration in a full toxicological assessment.

Synthesis and Analytical Characterization

The study of Aniline β-D-Glucuronide requires robust methods for its synthesis (to serve as an analytical standard) and its detection and quantification in biological matrices.

Chemical and Enzymatic Synthesis

-

Chemical Synthesis : The synthesis of glucuronides can be challenging due to the low reactivity of standard glucuronyl electrophiles.[12] Traditional methods like the Koenigs-Knorr reaction have been used but can result in low yields and by-product formation.[13] More modern approaches utilize metal catalysts, such as (salen)cobalt or (salen)chromium complexes, to achieve β-glucuronidation of anilines under mild, pH-neutral conditions, which is advantageous for complex molecules.[12]

-

Enzymatic Synthesis : For creating small quantities of the metabolite for identification purposes, in vitro methods are highly effective. This is often achieved by incubating the parent drug (aniline) with liver microsomes, which contain a mixture of UGT enzymes, and the necessary cofactor, UDPGA.[7] Various species' microsomes (human, rat, dog, monkey) can be used to study species differences in metabolism.[14]

Analytical Methodologies

Direct analysis of glucuronides is now the preferred method, enabled by the sensitivity and selectivity of modern instrumentation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the gold standard for quantifying glucuronide metabolites directly in biological samples like plasma and urine.[11] The technique offers high selectivity, separating the metabolite from matrix interferences, and high sensitivity for detection at low concentrations. Mass spectral fragmentation patterns can confirm the identity of the N-glucuronide.[15]

-

Nuclear Magnetic Resonance (NMR) : For unequivocal structure confirmation of a synthesized standard, NMR is essential. 1H and 13C NMR experiments can precisely map the structure and confirm that the glucuronic acid moiety is attached at the nitrogen site.[3]

Experimental Protocol: Enzymatic Hydrolysis for Indirect Quantification

Prior to the widespread use of LC-MS/MS, indirect analysis was common. This involves cleaving the glucuronide back to the parent compound using the enzyme β-glucuronidase, followed by analysis of the parent drug.[11][16] This method is still valuable for confirming the presence of glucuronide conjugates.

Objective: To hydrolyze Aniline β-D-Glucuronide in a urine sample to liberate free aniline for subsequent analysis.

Materials:

-

Urine sample containing aniline metabolites.

-

β-Glucuronidase (from sources like E. coli, Helix pomatia, or abalone).[1][2]

-

pH 5.0 Acetate or Phosphate buffer.

-

Incubator or water bath set to 37-60 °C (optimal temperature can vary by enzyme source).[16]

-

Organic solvent for extraction (e.g., ethyl acetate).

-

Analytical instrument (e.g., HPLC-UV, GC-MS, or LC-MS/MS).

Step-by-Step Methodology:

-

Sample Preparation : Aliquot 1 mL of the urine sample into two separate test tubes (Test and Control).

-

Buffering : Add 0.5 mL of pH 5.0 buffer to each tube to ensure optimal pH for enzymatic activity.

-

Enzyme Addition (Test Sample) : To the "Test" tube, add a specified activity of β-glucuronidase (e.g., 2,000-10,000 units). The exact amount should be optimized empirically.[2]

-

Control Sample : To the "Control" tube, add an equal volume of buffer instead of the enzyme solution. This control is crucial to measure the baseline amount of free aniline in the sample.

-

Incubation : Vortex both tubes gently and incubate at the optimal temperature (e.g., 37 °C) for a defined period, typically from 2 hours to overnight.[14]

-

Reaction Termination & Extraction : Stop the reaction by adding an organic solvent. This also serves to extract the liberated, less polar aniline from the aqueous matrix.

-

Analysis : Analyze the organic extracts from both the "Test" and "Control" tubes. The concentration of the glucuronide is determined by the difference in free aniline concentration between the enzyme-treated sample and the control sample.

Caption: Workflow for enzymatic hydrolysis of glucuronides.

Conclusion

Aniline β-D-Glucuronide (CAS 92117-30-1) is the principal Phase II metabolite of aniline, playing a central role in its detoxification and clearance. A thorough understanding of its formation by UGT enzymes, its physicochemical properties, and its potential toxicological liabilities is essential for accurate risk assessment in both environmental and pharmaceutical contexts. The analytical methods detailed herein, particularly direct LC-MS/MS analysis and confirmatory enzymatic hydrolysis, provide the necessary tools for researchers and drug development professionals to accurately characterize and quantify this important conjugate in complex biological systems.

References

- ResearchGate. (n.d.). N-Glucuronides of JNJ-10198409.

- Zhang, D., et al. (2004). Amide N-glucuronidation of MaxiPost catalyzed by UDP-glucuronosyltransferase 2B7 in humans. Drug Metabolism and Disposition, 32(5), 545-551.

- Jacobsen, E. N., et al. (2021). (salen)Metal-Catalyzed β-Glucuronidation of Alcohols, Phenols, and Anilines. Journal of the American Chemical Society.

- CovaChem. (n.d.). Beta-Glucuronidase in the Hydrolysis of Glucuronide-Drug Conjugates.

- Pharmaffiliates. (n.d.). Aniline β-D-Glucuronide | CAS No : 92117-30-1.

- Paulson, G. D., & Giddings, J. M. (1978). Mass Spectra of Aniline Glucuronides. Biomedical Mass Spectrometry, 5(6), 409-412.

- National Center for Biotechnology Information. (n.d.). Aniline Acute Exposure Guideline Levels.

- Stachulski, A. V., & Meng, X. (2013). Glucuronides from metabolites to medicines: A survey of the in vivo generation, chemical synthesis and properties of glucuronides.

- Agency for Toxic Substances and Disease Registry (ATSDR). (2002). ToxFAQs for Aniline.

- Santa Cruz Biotechnology. (n.d.). Aniline β-D-Glucuronide Sodium Salt | CAS 116866-42-3.

- Sigma-Aldrich. (n.d.). Drug Conjugate Analysis using β-Glucuronidases.

- Kovač, T., et al. (2011). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry in Drug Discovery and Development.

- Sigma-Aldrich. (n.d.). UHPLC/MS for Drug Detection in Urine.

- Wang, L., et al. (2019). An Investigation on Glucuronidation Metabolite Identification, Isozyme Contribution, and Species Differences of GL-V9 In Vitro and In Vivo. Molecules, 24(8), 1586.

- VIVAN Life Sciences. (n.d.). Aniline-d5 β-D-Glucuronide.

- Wadouachi, A., & Kovensky, J. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 16(5), 3933-3968.

- Wood, P. J., & Fulcher, R. G. (1983). Specific interaction of aniline blue with (1 → 3)-β-d-glucan.

- ChemicalBook. (n.d.). Aniline -D-Glucuronide | 92117-30-1.

- Bomhard, E. M., & Herbold, B. A. (2005). Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats. Critical Reviews in Toxicology, 35(10), 783-835.

- ECHEMI. (n.d.). Aniline -D-Glucuronide SDS, 92117-30-1 Safety Data Sheets.

Sources

- 1. covachem.com [covachem.com]

- 2. Drug Conjugate Analysis using β-Glucuronidases [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Aniline -D-Glucuronide | 92117-30-1 [chemicalbook.com]

- 6. Aniline β-D-Glucuronide Sodium Salt | CAS 116866-42-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. (salen)Metal-Catalyzed β-Glucuronidation of Alcohols, Phenols, and Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. An Investigation on Glucuronidation Metabolite Identification, Isozyme Contribution, and Species Differences of GL-V9 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass spectra of aniline glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]

Methodological & Application

Aniline beta-D-Glucuronide LC-MS/MS analysis method

Application Note: Direct LC-MS/MS Quantification of Aniline -D-Glucuronide in Biological Matrices

Abstract

This guide details a robust, high-sensitivity LC-MS/MS protocol for the direct quantification of Aniline

Introduction & Scientific Context

Aniline is a ubiquitous industrial chemical and a structural motif in many pharmaceuticals. Its metabolism primarily follows two pathways:[1][2]

-

Oxidation: Cytochrome P450-mediated oxidation to p-aminophenol, followed by O-glucuronidation.

-

Direct Conjugation: UGT-mediated N-glucuronidation to form Aniline N-glucuronide .

While O-glucuronides are generally stable, N-glucuronides of aromatic amines are inherently labile in acidic environments .[2] In urine (typically pH 5.0–6.5), Aniline N-glucuronide spontaneously hydrolyzes back to the parent aniline. This artifact leads to:

-

Overestimation of free aniline (toxicity marker).

-

Underestimation of the detoxification pathway (glucuronidation).

This protocol utilizes a "Stabilize-then-Analyze" approach, employing high-pH buffering during sample collection and a polar-retentive LC method to ensure accurate quantitation.

Metabolic Pathway Visualization

Figure 1: Metabolic fate of Aniline. The green path highlights the direct N-glucuronidation target of this method.

Method Development Strategy (Expertise & Logic)

The Stability Challenge (The "pH Trap")

-

Problem: Aniline N-glucuronide has a half-life of < 30 minutes at pH 5.0. Standard urine collection results in rapid degradation.

-

Solution: Samples must be buffered to pH 7.5–8.5 immediately upon collection.

-

Protocol Impact: We utilize a TRIS or Ammonium Bicarbonate buffer in the collection vessel.

Chromatography: Retaining the Polar

-

Problem: Glucuronides are highly polar. Standard C18 columns often elute them in the void volume (t0), leading to massive ion suppression from salts.

-

Solution: Use of a High Strength Silica (HSS) T3 column or a Polar-Embedded C18 . These phases resist pore dewetting in 100% aqueous mobile phases, allowing the initial gradient to start at 0-1% organic solvent to trap the glucuronide.

Mass Spectrometry: Polarity Selection

-

Choice: Negative ESI (ESI-) .

-

Rationale: While aniline is basic, the N-glucuronide moiety is acidic (carboxylic acid). ESI- provides a clean [M-H]- precursor (m/z 268).

-

Advantage:[1][3][4] Lower background noise compared to Positive mode.

-

Specificity: The transition 268 -> 175 (glucuronide fragment) confirms the conjugate structure.

-

Note: Positive mode (270 -> 94) is a viable alternative if sensitivity in negative mode is insufficient, but it is more prone to in-source fragmentation artifacts (detecting parent aniline as the glucuronide).

-

Experimental Protocol

Chemicals & Reagents

-

Standard: Aniline N-glucuronide (Custom synthesis or high-grade commercial standard). Note: If commercial standard is unavailable, enzymatic synthesis using liver microsomes (HLM) + UDPGA is required.

-

Internal Standard (IS): Aniline-d5 N-glucuronide (preferred) or Morphine-3-glucuronide-d3 (surrogate).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Additives: Ammonium Acetate, Ammonium Bicarbonate.

Sample Collection & Preparation (Critical Step)

A. Urine Collection (Stabilization)

-

Pre-fill collection tubes with 1.0 M Ammonium Bicarbonate (pH 8.0) (100 µL per 1 mL of expected urine).

-

Collect urine and invert gently to mix.

-

Verify pH is between 7.0 and 8.5.

-

Freeze at -80°C immediately if not analyzing within 4 hours.

B. Sample Extraction (Dilute-and-Shoot) Rationale: SPE often involves acidic wash steps or evaporation, which can degrade the N-glucuronide. Dilution is safer and sufficient for modern sensitive instruments.

-

Thaw urine samples on ice.

-

Centrifuge at 15,000 x g for 10 min at 4°C to remove particulates.

-

Aliquot 50 µL of supernatant into a 96-well plate.

-

Add 450 µL of Internal Standard Solution (in 5 mM Ammonium Acetate, pH 7.5).

-

Vortex gently (5 min).

-

Inject.[5]

LC-MS/MS Conditions

Liquid Chromatography (LC)

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290).

-

Column: Waters HSS T3 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.

-

Column Temp: 40°C.

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8 - do not acidify).

-

Flow Rate: 0.4 mL/min.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 1 | Loading/Trapping |

| 1.0 | 1 | Isocratic Hold |

| 5.0 | 30 | Linear Gradient |

| 5.1 | 95 | Wash |

| 7.0 | 95 | Wash |

| 7.1 | 1 | Re-equilibration |

| 10.0 | 1 | End |

Mass Spectrometry (MS)

-

Source: Electrospray Ionization (ESI), Negative Mode.[5][7][8]

-

Spray Voltage: -2500 V.

-

Source Temp: 500°C.

-

Desolvation Gas: 1000 L/hr.[5]

MRM Transitions (Negative Mode)

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |

| Aniline N-Gluc | 268.1 | 175.0 | 30 | 20 | Quant |

| Aniline N-Gluc | 268.1 | 113.0 | 30 | 35 | Qual |

| Aniline N-Gluc | 268.1 | 92.0 | 30 | 40 | Qual (Aglycone) |

| IS (d5-Analog) | 273.1 | 175.0 | 30 | 20 | Quant |

Note: The 175.0 fragment corresponds to the glucuronate moiety, which is the most stable fragment in negative mode.

Method Validation & Quality Control

Linearity & Range

-

Range: 5 ng/mL to 2000 ng/mL.

-

Curve Fitting: Linear regression, 1/x² weighting.

-

Acceptance: r² > 0.995.

Stability Assessment (Crucial)

You must validate the stability of the analyte in the autosampler.

-

Experiment: Inject a Low QC sample every hour for 12 hours.

-

Requirement: Peak area degradation < 15%.

-

Troubleshooting: If degradation is observed, lower the autosampler temperature to 4°C and ensure the sample diluent pH is > 7.0.

Matrix Effects

Since we are using "Dilute-and-Shoot," matrix effects (suppression) must be monitored.

-

Protocol: Compare the slope of a calibration curve in water vs. a calibration curve in pooled urine.

-

Calculation: Matrix Factor (MF) = Slope(Matrix) / Slope(Solvent).

-

Acceptance: 0.85 < MF < 1.15.

Workflow Diagram

Figure 2: Step-by-step analytical workflow emphasizing the critical stabilization step.

References

-

Ketola, R. A., & Hakala, K. S. (2010). Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods. Current Drug Metabolism, 11(7), 561-582. Link

-

Lilienblum, W., & Bock, K. W. (1984). N-glucuronide formation of carcinogenic aromatic amines in rat and human liver microsomes. Biochemical Pharmacology, 33(13), 2041-2046.[9] Link

-

Zhu, X., et al. (2022). Determination of Acyl-, O-, and N-Glucuronide using Chemical Derivatization Coupled with Liquid Chromatography - High Resolution Mass Spectrometry.[1] Drug Metabolism and Disposition. Link

-

Skopp, G., et al. (2004). An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples. Journal of Analytical Toxicology, 28(1), 35-40. Link

Sources

- 1. Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN102180800A - Synthesis method of aniline compound - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nebiolab.com [nebiolab.com]

- 9. N-glucuronide formation of carcinogenic aromatic amines in rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Aniline beta-D-Glucuronide detection in blood plasma

Application Note: High-Sensitivity Detection of Aniline -D-Glucuronide in Plasma via LC-MS/MS

Abstract

Aniline

Introduction & Biological Context

Aniline exposure occurs through industrial processes and the breakdown of pharmaceutical agents. Its metabolism is dominated by CYP2E1-mediated oxidation to 4-aminophenol. However, UDP-glucuronosyltransferases (UGTs), specifically UGT1A4 and UGT1A9, can directly conjugate aniline to form Aniline N-glucuronide.

Unlike O-glucuronides (ethers) or acyl-glucuronides (esters), N-glucuronides of primary aromatic amines possess a unique N-glycosidic bond that is labile under acidic conditions (pH < 5.0) but relatively stable at neutral to slightly alkaline pH. Standard bioanalytical methods using acidic protein precipitation (e.g., TCA or high % Formic Acid) will artificially degrade this metabolite, leading to underestimation of the glucuronide and overestimation of the parent aniline.

Metabolic Pathway Visualization

The following diagram illustrates the competing metabolic pathways and the specific target of this protocol.

Figure 1: Metabolic fate of Aniline. The green path highlights the direct N-glucuronidation target. The red dashed line indicates the degradation artifact to be avoided.

Method Development Strategy

Stability-First Approach

-

Challenge: Spontaneous hydrolysis of the N-C glycosidic bond in acidic media.

-

Solution: All reagents and extraction solvents must be maintained at pH 7.0 - 7.5 . Acidic additives (Formic Acid, TFA) are strictly excluded from the sample preparation phase and kept to a minimum in the LC mobile phase.

Mass Spectrometry (ESI- vs ESI+)

While aniline ionizes well in ESI+, the glucuronide moiety confers significant acidity (pKa ~3.2 for the carboxyl group).

-

Selected Mode: Negative Electrospray Ionization (ESI-) .

-

Rationale: ESI- targets the deprotonated carboxylate

. This mode typically offers lower background noise in plasma matrices compared to ESI+ and avoids the potential in-source fragmentation of the labile N-glucuronide bond that can occur under high-energy positive ionization conditions.

Chromatography[1][2][3]

-

Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent C18 with polar retention capability.

-

Rationale: The HSS T3 phase retains polar compounds (like glucuronides) better than standard C18 while withstanding 100% aqueous conditions, which is necessary for the initial gradient hold.

Experimental Protocol

Materials & Reagents

-

Standard: Aniline

-D-Glucuronide (Custom synthesis or high-purity commercial standard required). Note: If commercial standard is unavailable, enzymatic biosynthesis using human liver microsomes (HLM) + UDPGA is recommended. -

Internal Standard (IS): Aniline-d5-N-Glucuronide (ideal) or Morphine-3-

-D-glucuronide-d3 (surrogate). -

Buffer: 50 mM Ammonium Acetate, pH 7.4.

-

Solvents: LC-MS grade Methanol, Acetonitrile, Water.

Sample Preparation (Neutral Protein Precipitation)

Crucial Step: Do not use TCA or acidified organic solvents.

-

Thawing: Thaw plasma samples on ice.

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of Internal Standard working solution. Vortex gently.

-

Buffering: Add 20 µL of 50 mM Ammonium Acetate (pH 7.4) to ensure neutral pH.

-

Precipitation: Add 400 µL of cold Methanol (-20°C) .

-

Why Methanol? Methanol precipitates proteins effectively without the acidification associated with Acetonitrile/Formic acid mixtures often used in generic methods.

-

-

Extraction: Vortex vigorously for 1 min. Shake for 10 min at 4°C.

-

Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C.

-

Evaporation: Transfer supernatant to a clean tube. Evaporate under Nitrogen at 35°C (Do not exceed 40°C).

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase A (Water + 5mM Ammonium Acetate). Vortex and centrifuge again to remove particulates.

LC-MS/MS Parameters

Liquid Chromatography:

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity).

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8). No acid added.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 35°C.

Gradient Table:

| Time (min) | % B | Description |

| 0.0 | 2 | Initial Hold (Polar retention) |

| 1.0 | 2 | End of loading |

| 5.0 | 40 | Linear Gradient |

| 5.1 | 95 | Wash |

| 6.5 | 95 | End Wash |

| 6.6 | 2 | Re-equilibration |

| 8.5 | 2 | End Run |

Mass Spectrometry (Triple Quadrupole):

-

Ionization: ESI Negative (

). -

Source Temp: 450°C.

-

Capillary Voltage: -2500 V.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |

| Aniline N-Glucuronide | 268.1 | 175.0 | 18 | Quantifier (Glucuronate) |

| 268.1 | 113.0 | 28 | Qualifier (Ring cleavage) | |

| Aniline-d5 N-Gluc (IS) | 273.1 | 175.0 | 18 | Quantifier |

Note: The transition 268 -> 92 (Aniline-H) is often weak in ESI-. The cleavage of the glycosidic bond retaining the charge on the glucuronic acid moiety (m/z 175) is the dominant pathway for glucuronides in negative mode.

Workflow Diagram

Figure 2: Step-by-step sample preparation workflow emphasizing pH control.

Validation & Quality Control (Self-Validating Systems)

To ensure the protocol is "self-validating" and trustworthy, implement the following controls:

-

Stability Check (QCS): Prepare a Quality Control sample at Low and High concentrations. Incubate one set at room temperature for 4 hours and another at 4°C. If the Room Temp samples show >15% degradation (conversion to aniline), the method requires stricter temperature control (e.g., all steps at 4°C).

-

IS Response Monitoring: The Internal Standard (Aniline-d5-glucuronide) acts as a process control. A drop in IS recovery >30% indicates matrix suppression or precipitation issues.

-

In-Source Fragmentation Check: Monitor the parent Aniline channel (m/z 94 in ESI+) in the Glucuronide run window. If an Aniline peak appears at the Glucuronide retention time, in-source fragmentation is occurring. Lower the Cone Voltage or Declustering Potential .

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Ion suppression from phospholipids. | Switch to SPE (Oasis WAX) using 5% NH4OH elution to keep glucuronide ionized and clean. |

| Peak Tailing | Interaction with column silanols. | Increase Ammonium Acetate to 10 mM in Mobile Phase A. |

| Analyte Degradation | Acidic pH during evaporation. | Ensure evaporation is done on the neutral supernatant. Do not add acid to reconstitution solvent. |

| Ghost Peak (Aniline) | Hydrolysis in autosampler. | Keep autosampler at 4°C. Limit run batch size to <24 hours. |

References

-

Modi, S. et al. (2015). Human metabolism and excretion kinetics of aniline after a single oral dose. Archives of Toxicology. Available at: [Link]

-

Kaivosaari, S. et al. (2011). N-glucuronidation of drugs and other xenobiotics: reaction mechanisms, species differences, and role in drug metabolism. The AAPS Journal. Available at: [Link]

-

Hypha Discovery. (2023). Stability of N-glucuronides: The Human Element. Available at: [Link]

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Available at: [Link]

enzymatic hydrolysis of Aniline beta-D-Glucuronide

Application Note: Precision Enzymatic Hydrolysis of Aniline

Executive Summary & Scientific Rationale

Aniline

The Core Challenge: Chemical Lability vs. Enzymatic Cleavage

A critical oversight in standard hydrolysis protocols is the assumption that all glucuronides require acidic incubation (pH 4.5–5.0), conditions optimized for Helix pomatia

The Solution: Neutral pH Hydrolysis

To ensure data integrity, this protocol utilizes

Mechanism of Action

The hydrolysis reaction involves the nucleophilic attack of water at the anomeric carbon (C1) of the glucuronic acid moiety, catalyzed by the active site glutamate residues of

Reaction Stoichiometry:

Pathway Visualization (DOT):

Caption: Enzymatic cleavage mechanism of N-linked Aniline Glucuronide via E. coli beta-glucuronidase at neutral pH.

Experimental Protocol

Reagents & Materials

| Reagent | Specification | Purpose |

| Substrate | Aniline | Target Analyte |

| Enzyme | Hydrolysis Catalyst | |

| Buffer | 75 mM Potassium Phosphate, pH 6.8 | Maintain Neutral pH |

| Internal Std | Aniline-d5 or | Quantitation Reference |

| Quench | Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid | Stop Reaction/Precipitate Protein |

| Inhibitor | Saccharolactone (10 mM) | Negative Control (Specificity) |

Step-by-Step Methodology

Step 1: Buffer Preparation (Critical)

-

Prepare 75 mM Potassium Phosphate buffer. Adjust pH strictly to 6.8 ± 0.1 using KOH or

. -

Why: Deviating below pH 6.0 risks spontaneous acid hydrolysis; deviating above pH 7.5 reduces E. coli enzyme efficiency.

Step 2: Enzyme Solution Preparation

-

Reconstitute lyophilized E. coli

-glucuronidase in the pH 6.8 buffer to a concentration of 5,000 Units/mL . -

Keep on ice. Use fresh or store aliquots at -20°C.

Step 3: Reaction Assembly Perform the assay in 1.5 mL microcentrifuge tubes or a 96-well plate (polypropylene).

| Component | Sample Volume ( | Control (No Enzyme) | Control (Inhibitor) |

| Sample/Standard | 50 | 50 | 50 |

| Buffer (pH 6.8) | 100 | 150 | 100 |

| Enzyme Solution | 50 | 0 | 50 |

| Saccharolactone | 0 | 0 | 10 (Add before enzyme) |

| Total Volume | 200 | 200 | 210 |

Step 4: Incubation

-

Seal tubes/plate.

-

Incubate at 37°C for 2 hours .

-

Note: While O-glucuronides often require overnight incubation, N-glucuronides are typically cleaved rapidly by E. coli glucuronidase. A time-course study (30, 60, 120 min) is recommended for validation.

Step 5: Termination & Extraction

-

Add 600

L of ice-cold Acetonitrile containing Internal Standard. -

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

Step 6: Analysis

-

Transfer supernatant to HPLC vials.

-

Analyze via LC-MS/MS (SRM mode) or HPLC-UV (230-280 nm).

Analytical Workflow & Decision Tree

This workflow ensures that positive results are validated against spontaneous chemical breakdown.

Caption: Validation workflow distinguishing true enzymatic activity from chemical instability (acid lability).

Quality Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| High Aniline in "No Enzyme" Control | Spontaneous Hydrolysis | Ensure Buffer pH is |

| Incomplete Hydrolysis | Enzyme Inhibition | Dilute sample (matrix effect). Check for high concentrations of saccharolactone-like inhibitors in urine. |

| Poor Peak Shape (LC-MS) | Aniline Polarity | Use a high-strength silica (HSS) T3 column or equivalent to retain polar amines. |

References

-

Zenser, T. V., et al. (1998). "Glucuronidation of benzidine and its metabolites by cDNA-expressed human UDP-glucuronosyltransferases and pH stability of glucuronides." Carcinogenesis. Link

- Significance: Establishes the acid lability of N-glucuronides compared to O-glucuronides.

-

Sigma-Aldrich. (2023). "

-Glucuronidase from Escherichia coli Product Information." Link- Significance: Defines optimal pH (6.8) and specificity for E. coli derived enzymes.

-

Kura Biotech. (2020). "Best Practices for Enzymatic Hydrolysis." Link

- Significance: Provides modern industrial standards for hydrolysis workflows.

-

Skopp, G., et al. (2004). "Stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid." Journal of Analytical Toxicology. Link

- Significance: Highlights the impact of pH and temperature on glucuronide stability during storage and analysis.

Application Notes and Protocols for Investigating Aniline β-D-Glucuronide Metabolism in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unraveling the Glucuronidation Pathway of Aniline

Aniline, a foundational aromatic amine, is a crucial chemical intermediate in numerous industries, including rubber, pesticide, and dye manufacturing.[1] Its prevalence in industrial processes and presence in environmental sources such as tobacco smoke necessitates a thorough understanding of its metabolic fate in biological systems.[1] The primary toxicity associated with aniline is methemoglobinemia, a condition resulting from the oxidation of hemoglobin in red blood cells.[1] This toxicity is not caused by aniline itself but by its metabolites, formed predominantly in the liver.

The metabolism of aniline is a multi-step process involving both Phase I and Phase II biotransformation reactions. Phase I reactions, primarily N-hydroxylation, lead to the formation of reactive metabolites that contribute to hematotoxicity.[1] Phase II conjugation reactions, such as glucuronidation, are crucial detoxification pathways that facilitate the elimination of aniline and its metabolites. Glucuronidation involves the covalent attachment of glucuronic acid to the substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the xenobiotic, promoting its excretion via urine and/or bile. Aniline β-D-Glucuronide is a significant metabolite in this pathway.

These application notes provide a comprehensive guide for researchers to investigate the metabolism of aniline, with a specific focus on the formation and disposition of aniline β-D-glucuronide using established animal models. We will delve into the rationale behind experimental design, provide detailed protocols for both in vivo and in vitro studies, and discuss the analytical techniques required for the robust quantification of aniline and its glucuronide conjugate.

The Central Role of Glucuronidation in Aniline Detoxification

Glucuronidation is a major metabolic route for a vast array of xenobiotics and endogenous compounds.[2] In the context of aniline metabolism, N-glucuronidation serves as a critical detoxification step. The UGT enzymes catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the nitrogen atom of the amino group of aniline, forming aniline β-D-glucuronide.

The selection of an appropriate animal model is paramount for studies of xenobiotic metabolism. The rat, particularly the Sprague-Dawley and Fischer 344 strains, has been extensively used as a model for studying the pharmacokinetics and metabolism of aniline and other aromatic amines.[1][3] While species differences in UGT expression and activity exist, the rat provides a valuable and well-characterized system for elucidating the fundamental pathways of aniline glucuronidation.[4][5]

Visualizing the Metabolic Landscape of Aniline

To provide a clear overview of aniline's metabolic journey, the following diagram illustrates the key biotransformation pathways, highlighting the formation of aniline β-D-glucuronide.

Figure 1: Simplified metabolic pathway of aniline. This diagram illustrates the major biotransformation routes of aniline, including the formation of the toxic metabolite N-hydroxyaniline and the detoxification pathway leading to aniline β-D-glucuronide.

Part 1: In Vivo Assessment of Aniline Glucuronidation in the Rat Model

In vivo studies are essential for understanding the integrated processes of absorption, distribution, metabolism, and excretion (ADME) of aniline. The following protocols are designed for the rat model.

Experimental Workflow for In Vivo Studies

Figure 2: Experimental workflow for in vivo analysis of aniline metabolism. This diagram outlines the key steps from animal preparation to data analysis for a comprehensive in vivo study.

Protocol 1.1: Aniline Administration and Sample Collection in Rats

Objective: To administer a defined dose of aniline to rats and collect biological matrices (urine, blood, and bile) for the analysis of aniline and its metabolites.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Aniline hydrochloride (analytical grade)

-

Vehicle for dosing (e.g., sterile water or saline)

-

Metabolic cages for urine and feces collection[6]

-

Restrainers for blood collection

-

Microcentrifuge tubes

-

Surgical instruments for bile duct cannulation (for bile collection studies)[7][8]

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment. House animals individually in metabolic cages for 2-3 days prior to the study to allow for adaptation.[9]

-

Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

-

Dose Preparation: Prepare a solution of aniline hydrochloride in the chosen vehicle at the desired concentration. A typical oral dose for pharmacokinetic studies is 25 mg/kg.[1]

-

Dosing:

-

Oral Administration: Administer the aniline solution via oral gavage.

-

Intravenous Administration: For determining absolute bioavailability, administer a sterile solution of aniline via a tail vein or jugular vein cannula.

-

-

Sample Collection:

-

Urine: Collect urine at predetermined intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) using metabolic cages.[6] Store urine samples at -80°C until analysis.

-

Blood: Collect blood samples (approximately 100-200 µL) from the tail vein or a cannula at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[10]

-

Bile (Optional): For detailed biliary excretion studies, perform bile duct cannulation on anesthetized rats.[7][8] Collect bile continuously or at set intervals.

-

Sample Processing:

-

Plasma: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.[10] Transfer the plasma to clean tubes and store at -80°C.

-

Urine: Centrifuge urine samples to remove any particulate matter. The supernatant can be directly analyzed or diluted with a suitable buffer before analysis.

Protocol 1.2: Quantification of Aniline and Aniline β-D-Glucuronide by LC-MS/MS

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of aniline and aniline β-D-glucuronide in rat plasma and urine.

Materials and Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase HPLC column

-

Aniline and Aniline β-D-Glucuronide analytical standards[11][12]

-

Internal standard (IS) (e.g., a deuterated analog of aniline or a structurally similar compound)

-

Acetonitrile (ACN) and methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Sample Preparation (Protein Precipitation for Plasma):

-

To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions (Example):

| Parameter | Setting |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Aniline: m/z 94 → 77Aniline β-D-Glucuronide: m/z 270 → 94 |

| Internal Standard | Dependent on the chosen IS |

Data Analysis: Construct calibration curves for aniline and aniline β-D-glucuronide using the peak area ratios of the analyte to the internal standard. Calculate the concentrations in the unknown samples from the regression equation of the calibration curve. Use pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.

Part 2: In Vitro Investigation of Aniline Glucuronidation

In vitro systems, such as liver microsomes and hepatocytes, are invaluable for studying the enzymatic mechanisms of drug metabolism in a controlled environment.

Experimental Workflow for In Vitro Studies

Sources

- 1. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-glucuronide formation of carcinogenic aromatic amines in rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The rate of aniline metabolism in vivo in rats exposed to aniline and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Metabolism of aniline in rats, pigs and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. labshake.com [labshake.com]

derivatization of Aniline beta-D-Glucuronide for GC-MS

An Application Note and Protocol for the Derivatization of Aniline β-D-Glucuronide for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Authored by: Gemini, Senior Application Scientist

Abstract

The analysis of drug metabolites is a cornerstone of pharmaceutical development and toxicology. Aniline β-D-glucuronide, a common phase II metabolite, presents analytical challenges for gas chromatography-mass spectrometry (GC-MS) due to its high polarity and low volatility. This application note provides a comprehensive guide and a detailed protocol for the chemical derivatization of aniline β-D-glucuronide to enhance its amenability for GC-MS analysis. We focus on trimethylsilylation (TMS), a robust and widely adopted technique that replaces active hydrogens with TMS groups, thereby increasing analyte volatility and thermal stability. This guide explains the underlying chemical principles, offers a step-by-step experimental workflow, and provides optimized GC-MS parameters to ensure reliable and sensitive detection. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking a validated approach for the characterization and quantification of N-glucuronide conjugates.

Introduction: The Rationale for Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique, prized for its high chromatographic resolution and definitive mass-based identification capabilities.[1] However, its application is generally restricted to compounds that are volatile and thermally stable.[2] Many drug metabolites, particularly glucuronide conjugates, are polar, non-volatile molecules and cannot be analyzed directly by GC-MS without thermal decomposition.[2]

Aniline β-D-glucuronide is an N-glucuronide, formed by the enzymatic conjugation of glucuronic acid to the nitrogen atom of aniline. This process significantly increases the water solubility of the parent compound, facilitating its excretion from the body.[3] The glucuronic acid moiety contains multiple hydroxyl groups and a carboxylic acid group, rendering the entire molecule highly polar. To overcome this analytical hurdle, chemical derivatization is employed. This process modifies the analyte's functional groups to decrease its polarity and increase its volatility.[4]

Silylation is the most prevalent derivatization technique for metabolome analysis by GC-MS.[5] It involves replacing the active hydrogen atoms on functional groups like hydroxyls (-OH), amines (-NH), and carboxylic acids (-COOH) with a trimethylsilyl (TMS) group [-Si(CH₃)₃].[6] This transformation effectively masks the polar sites, making the molecule more volatile and suitable for GC analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating reagent frequently used for this purpose, often in combination with a catalyst like trimethylchlorosilane (TMCS) to enhance reaction kinetics, especially for hindered functional groups.[6][7]

This document details a complete protocol for the silylation of aniline β-D-glucuronide using BSTFA with 1% TMCS, followed by GC-MS analysis.

Experimental Workflow Overview

The analytical process involves a multi-step workflow designed to ensure the accurate and reproducible analysis of the target analyte from a biological matrix. The key stages include sample preparation and extraction, chemical derivatization, and instrumental analysis.

Caption: Workflow for Aniline β-D-Glucuronide Analysis.

Materials and Reagents

Chemicals and Standards

-

Aniline β-D-Glucuronide Standard

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) [e.g., Sigma-Aldrich]

-

Pyridine, anhydrous

-

Chloroform, HPLC grade

-

Sodium Hydroxide (NaOH), 1.0 M solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen gas, high purity

-

Helium gas (carrier gas), ultra-high purity

Equipment

-

Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

-

Autosampler vials with inserts (2 mL) and PTFE-lined caps

-

Heating block or oven capable of maintaining 70°C ± 2°C

-

Nitrogen evaporator

-

Centrifuge

-

Vortex mixer

-

Pipettes and precision syringes

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for aqueous matrices like serum or urine.[8][9][10]

-

Sample Collection: Pipette 1.0 mL of the aqueous sample into a clean glass centrifuge tube.

-

Alkalinization: Adjust the sample pH to >11 by adding 1.0 M NaOH. This ensures that aniline and its metabolites are in their non-ionized form, maximizing extraction efficiency into an organic solvent.

-

Extraction: Add 5 mL of chloroform to the tube. Cap tightly and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge the mixture at 2000 x g for 10 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the lower organic layer (chloroform) to a new clean tube using a glass pipette.

-

Repeat Extraction: Perform a second extraction on the remaining aqueous layer with another 5 mL of chloroform to improve recovery. Combine the organic extracts.

-

Drying: Pass the combined chloroform extract through a small column containing anhydrous sodium sulfate to remove any residual water. The presence of water is detrimental to the subsequent derivatization step.[5]

-

Concentration: Evaporate the dried extract to complete dryness under a gentle stream of high-purity nitrogen at room temperature. The resulting residue contains the aniline β-D-glucuronide and is ready for derivatization.

Protocol 2: Silylation Derivatization

Critical Note: Silylating reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and reagents should be handled under anhydrous conditions to prevent reagent degradation and ensure complete derivatization.[5][6]

-

Reagent Addition: To the dried sample residue from Protocol 1, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. Pyridine acts as a solvent and a catalyst.

-

Reaction Incubation: Securely cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C.

-

Reaction Time: Allow the reaction to proceed for 60 minutes at 70°C. This ensures the complete derivatization of all active hydrogens on the glucuronide moiety. Derivatization times can vary, but heating is often required for complex molecules.[6][11]

-

Cooling: After incubation, remove the vial and allow it to cool to room temperature.

-

Analysis: The sample is now ready for GC-MS injection. It is recommended to analyze the derivatized sample within 24 hours for best results, as TMS derivatives can be susceptible to hydrolysis over time.[5][6]

GC-MS Instrumental Parameters

The following parameters provide a robust starting point for the analysis of the TMS-derivatized aniline β-D-glucuronide. Optimization may be required based on the specific instrumentation used.

| Parameter | Recommended Setting | Rationale |

| Gas Chromatograph | ||

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds. |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Inert carrier gas standard for MS applications. |

| Injector Temperature | 280°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |

| Injection Volume | 1 µL | Standard volume; can be adjusted based on concentration. |

| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column, enhancing sensitivity for trace-level analysis. |

| Oven Program | ||

| Initial Temperature | 150°C, hold for 1 minute | Allows for proper focusing of the analytes at the head of the column. |

| Ramp Rate 1 | 15°C/min to 250°C | Separates the analyte from solvent fronts and less complex matrix components. |

| Ramp Rate 2 | 10°C/min to 320°C | Elutes the high-boiling point derivatized glucuronide. |

| Final Hold | Hold at 320°C for 5 minutes | Ensures that all high-molecular-weight components are eluted from the column. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

| MS Source Temperature | 230°C | Standard operating temperature to minimize contamination and ensure stable ionization. |

| MS Quadrupole Temperature | 150°C | Standard operating temperature for the mass filter. |

| Transfer Line Temperature | 300°C | Prevents condensation of the analyte between the GC and the MS. |

| Scan Range | 50 - 650 m/z | Covers the expected mass range of the derivatized analyte and its fragments. |

Data Interpretation and Expected Results

The derivatization process adds four TMS groups to the aniline β-D-glucuronide molecule: three on the hydroxyl groups and one on the carboxylic acid group of the glucuronic acid moiety. The nitrogen of the N-glucuronidic bond is generally not silylated under these conditions.

-

Mass Shift: The molecular weight of aniline β-D-glucuronide is 269.25 g/mol . Each TMS group adds 72.06 Da (Si(CH₃)₃ - H). The fully derivatized molecule (Aniline-Glucuronide-4TMS) will have a molecular weight of approximately 557.8 g/mol . The molecular ion (M⁺) may be weak or absent in EI spectra, but its presence confirms complete derivatization.

-

Fragmentation: The mass spectrum of the TMS-derivatized aniline glucuronide is expected to show characteristic fragment ions. Mass spectra of TMS-derivatized glucuronides often display ions originating from the glycone (sugar) part, which can confirm the compound class. Expect to see prominent ions corresponding to the TMS-derivatized glucuronic acid moiety and smaller fragments from the aniline aglycone. Differences in fragmentation patterns compared to O-glucuronides may be diagnostic for N-glucuronides.

References

- Vertex AI Search, based on "Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed".

- Vertex AI Search, based on "(PDF)

- Vertex AI Search, based on "Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS - Benchchem".

- Vertex AI Search, based on "Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl

- Vertex AI Search, based on "Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?".

- Vertex AI Search, based on "Derivatization of carbohydrates for GC and GC-MS analyses - PubMed".

- Vertex AI Search, based on "bstfa.pdf - Sigma-Aldrich".

- Vertex AI Search, based on "Quantification of Glucuronide Metabolites in Biological M

- Vertex AI Search, based on "Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel deriv

- Vertex AI Search, based on "Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - MDPI".

- Vertex AI Search, based on "Mass Spectra of Aniline Glucuronides - PubMed".

- Vertex AI Search, based on "The Use of Derivatization Reagents for Gas Chrom

- Vertex AI Search, based on "Derivatization of Drug Substances with MSTFA - Sigma-Aldrich".

- Vertex AI Search, based on "Formation and identification of novel derivatives of primary amine and zwitterionic drugs - IU Indianapolis ScholarWorks".

- Vertex AI Search, based on "Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new deriv

- Vertex AI Search, based on "Application Notes and Protocols for the GC-MS Analysis of Aniline Deriv

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]